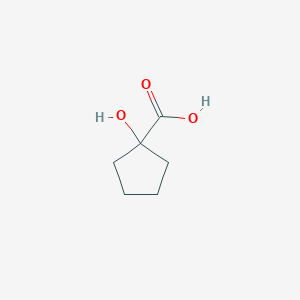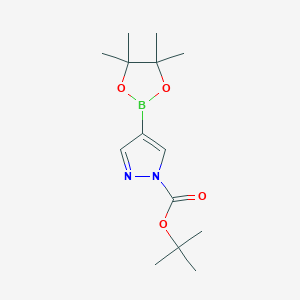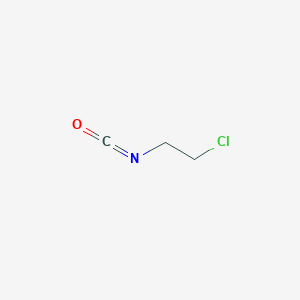
Acide 1-hydroxycyclopentanecarboxylique
Vue d'ensemble
Description
1-Hydroxycyclopentanecarboxylic acid (1-HCP) is an organic compound with a molecular formula of C5H8O3. It is a cyclic dicarboxylic acid which has a hydroxyl group attached to the cyclopentane ring. It is a colorless solid that is soluble in water and other organic solvents. It has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
Acide 1-hydroxycyclopentanecarboxylique: est utilisé comme intermédiaire dans la synthèse de divers médicaments pharmaceutiques . Sa structure est essentielle dans la création de molécules aux propriétés pharmacologiques améliorées. Par exemple, il sert de précurseur dans la synthèse de certains médicaments anti-inflammatoires, démontrant son importance dans le développement de médicaments et la chimie médicinale.
Chimie agricole
Dans le domaine de l'agriculture, ce composé est étudié pour son potentiel à agir comme un élément constitutif des produits agrochimiques . Ses dérivés peuvent influencer la croissance et le développement des plantes, offrant une voie vers des pratiques agricoles plus efficaces et durables.
Science des matériaux
La structure chimique unique du composé en fait un candidat pour la création de nouveaux matériaux aux propriétés spécifiques souhaitées . Les chercheurs en science des matériaux peuvent étudier son incorporation dans les polymères ou les revêtements, dans le but d'exploiter son cadre organique pour améliorer la durabilité ou la biodégradabilité des matériaux.
Recherche biochimique
This compound: joue un rôle dans la recherche biochimique, en particulier dans les études enzymatiques et les mécanismes réactionnels . Sa participation aux processus de biohydroxylation, souvent avec des enzymes du cytochrome P450, aide à comprendre les voies métaboliques et à concevoir des composés bioactifs.
Applications industrielles
Ce produit chimique sert d'intermédiaire dans divers procédés de synthèse industrielle . Il est utilisé dans la fabrication d'autres produits chimiques, où sa réactivité et sa stabilité dans différentes conditions présentent un intérêt majeur.
Sciences de l'environnement
La biodégradabilité et l'impact environnemental de l'This compound sont des domaines d'étude en sciences de l'environnement . Son comportement dans les écosystèmes, sa toxicité potentielle et ses produits de dégradation sont cruciaux pour évaluer son empreinte environnementale et garantir une utilisation sûre.
Safety and Hazards
Propriétés
IUPAC Name |
1-hydroxycyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5(8)6(9)3-1-2-4-6/h9H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJABOWZNFOCHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901494 | |
| Record name | NoName_619 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16841-19-3 | |
| Record name | 1-Hydroxycyclopentanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016841193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxycyclopentanecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxycyclopentanecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-hydroxycyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HYDROXYCYCLOPENTANECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468D8R6F8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key applications of 1-Hydroxycyclopentanecarboxylic acid in synthetic chemistry?
A1: 1-Hydroxycyclopentanecarboxylic acid derivatives are valuable building blocks in organic synthesis. Research highlights their use in the stereoselective synthesis of complex molecules. For instance, a study demonstrated the preparation of these derivatives from a chiral equivalent of glycolic acid, employing radical cyclization or annulation reactions mediated by phenylseleno group transfer. [] This method offers excellent stereochemical control over the quaternary C(1) stereogenic center, making it valuable for synthesizing natural products and other biologically relevant molecules.
Q2: How does the stability of 1-Hydroxycyclopentanecarboxylic acid complexes with transition metals compare to those formed with rare earth metals?
A2: While specific stability constants are not provided in the abstracts, research suggests that both transition metals [] and rare earth metals [] can form complexes with 1-Hydroxycyclopentanecarboxylic acid. Further investigation into the stability constants of these complexes and their potential applications as catalysts or in material science is needed.
Q3: Can 1-Hydroxycyclopentanecarboxylic acid be generated during the oxidation of 1,2-cyclohexanediol?
A3: Yes, 1-Hydroxycyclopentanecarboxylic acid can be generated as a byproduct during the aerobic oxidation of trans-1,2-cyclohexanediol to adipic acid. [] This undesired side reaction occurs under basic conditions and stems from the rearrangement of the key intermediate, 1,2-cyclohexanedione.
Q4: Are there strategies to improve the selectivity of adipic acid production and minimize the formation of 1-Hydroxycyclopentanecarboxylic acid?
A4: Research indicates that using Keggin-type P/Mo/V polyoxometalates as catalysts under acidic conditions significantly enhances the selectivity towards adipic acid production from 1,2-cyclohexanediol. [] In contrast to basic conditions, where 1-Hydroxycyclopentanecarboxylic acid forms as a major byproduct, the acidic environment promotes a cleaner reaction with minimal side reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)





